3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine
Description
3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1934625-19-0) is a heterocyclic compound featuring a fused pyrazolo[4,3-c]pyridine core substituted with bromine atoms at positions 3 and 7 and a methoxy group at position 3. Its molecular formula is C₇H₅Br₂N₃O (MW: 306.94), and it is typically stored under inert atmosphere at 2–8°C to ensure stability . The compound exhibits moderate hazards (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation) and requires careful handling .
Pyrazolo[4,3-c]pyridines are structurally analogous to purine bases, making them pharmacologically relevant scaffolds for drug discovery .
Properties
IUPAC Name |
3,7-dibromo-4-methoxy-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3O/c1-13-7-4-5(3(8)2-10-7)11-12-6(4)9/h2H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIOMQVVVZDNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=NNC(=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The biological activity of pyrazolopyridines can vary widely depending on the specific substituents present at various positions on the pyrazole and pyridine rings . Therefore, without specific study results, it’s difficult to predict the exact mechanism of action, biochemical pathways involved, pharmacokinetics, and effects of “3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine”.
Biological Activity
3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS No. 1934625-19-0) is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiviral properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 306.94 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[4,3-c]pyridine derivatives. Specifically, compounds with similar structures have demonstrated efficacy against viruses such as Zika virus and other flaviviruses. For instance, a related compound showed significant antiviral activity with an EC value of 4.3 µM and a cytotoxicity CC of 58 µM .
Table 1: Antiviral Activity Comparison
| Compound | EC (µM) | CC (µM) | Selectivity Index |
|---|---|---|---|
| Compound 5 | 4.3 | 58 | 13.5 |
| Compound 6 | 5.1 | 39 | 7.6 |
These findings suggest that modifications in the pyrazolo[4,3-c]pyridine scaffold can lead to enhanced antiviral properties while maintaining lower toxicity levels.
Structure-Activity Relationships (SAR)
The SAR studies on pyrazolo derivatives emphasize the importance of substituent positions and electronic properties in modulating biological activity. The presence of electron-withdrawing groups at specific positions has been shown to improve the antiviral efficacy of these compounds .
Case Studies
- Zika Virus Inhibition : A study focusing on pyrazolo[3,4-d]pyrimidine derivatives demonstrated that structural modifications could yield compounds with low micromolar antiviral activity against Zika virus . The research indicated that specific substitutions could enhance both potency and selectivity.
- TBK1 Inhibition : Another investigation identified derivatives of pyrazolo[3,4-b]pyridine as potent inhibitors of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response regulation . The lead compound exhibited an IC value of 0.2 nM, showcasing the potential for pyrazolo derivatives in therapeutic applications related to immune modulation.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between 3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine and related derivatives:
Key Observations :
- Bromine vs. Trifluoromethyl : Bromine acts as a leaving group for functionalization, whereas trifluoromethyl groups (e.g., in 4-Bromo-3-(trifluoromethyl)pyridine) enhance metabolic stability and lipophilicity .
- Methoxy vs. Aromatic Groups : The 4-methoxy group in this compound improves solubility compared to bulky aryl substituents in APcK110 or triphenyl derivatives .
Mechanistic Insights :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
